Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-
Overview
Description
N-Benzoyl-5’-O-(p,p’-dimethoxytrityl)-2’-deoxycytidine: is a synthetic nucleoside analog. It is a derivative of 2’-deoxycytidine, where the cytidine base is modified with a benzoyl group at the N4 position and a dimethoxytrityl (DMT) group at the 5’-hydroxyl position. These modifications make it useful in various biochemical and molecular biology applications, particularly in the synthesis of oligonucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-5’-O-(p,p’-dimethoxytrityl)-2’-deoxycytidine typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of 2’-deoxycytidine is protected using the dimethoxytrityl (DMT) group. This is usually achieved by reacting 2’-deoxycytidine with dimethoxytrityl chloride in the presence of a base such as pyridine.
Benzoylation of the N4 position: The N4 position of the cytidine base is then benzoylated using benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using automated synthesizers and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the DMT group, which can be removed under acidic conditions.
Substitution: The benzoyl group at the N4 position can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Acidic conditions (e.g., trichloroacetic acid) are commonly used to remove the DMT group.
Substitution: Acyl chlorides and bases like triethylamine are used for substitution reactions.
Major Products Formed:
Deprotection: Removal of the DMT group yields 2’-deoxycytidine derivatives.
Substitution: Substitution reactions yield various N4-acylated 2’-deoxycytidine derivatives.
Scientific Research Applications
Chemistry
- Used in the synthesis of oligonucleotides for research and therapeutic purposes.
Biology
- Employed in studies involving DNA synthesis and repair mechanisms.
Medicine
- Investigated for potential use in antiviral and anticancer therapies.
Industry
- Utilized in the production of synthetic DNA and RNA for various applications, including diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of N-Benzoyl-5’-O-(p,p’-dimethoxytrityl)-2’-deoxycytidine involves its incorporation into oligonucleotides. The DMT group protects the 5’-hydroxyl group during synthesis, preventing unwanted reactions. The benzoyl group at the N4 position enhances the compound’s stability and facilitates its incorporation into oligonucleotides.
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-2’-deoxycytidine: Lacks the DMT group, making it less suitable for oligonucleotide synthesis.
5’-O-(p,p’-dimethoxytrityl)-2’-deoxycytidine: Lacks the benzoyl group, which may affect its stability and incorporation efficiency.
Uniqueness
- The combination of the DMT and benzoyl groups in N-Benzoyl-5’-O-(p,p’-dimethoxytrityl)-2’-deoxycytidine makes it particularly useful for oligonucleotide synthesis, offering both protection and stability.
Biological Activity
Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- is a synthetic nucleoside derivative with potential applications in molecular biology and medicinal chemistry. This compound is characterized by its unique structural features, which may influence its biological activity, particularly in the context of nucleic acid synthesis and cellular interactions.
Chemical Structure and Properties
The chemical formula for Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- is with a molecular weight of 847.93 g/mol. The compound features a benzoyl group and a bis(4-methoxyphenyl)phenylmethyl moiety, which may enhance its lipophilicity and cellular uptake.
Property | Value |
---|---|
Molecular Formula | C₄₇H₅₄N₅O₈P |
Molecular Weight | 847.93 g/mol |
CAS Number | 105931-57-5 |
Storage Conditions | Inert atmosphere, 2-8°C |
The biological activity of this cytidine derivative is primarily linked to its role as a phosphoramidite in oligonucleotide synthesis. It can be incorporated into DNA and RNA strands, potentially affecting gene expression and regulation. The presence of the benzoyl and methoxyphenyl groups may also influence the compound's interaction with nucleic acid polymerases, enhancing or inhibiting their activity depending on the context.
Antiviral and Antitumor Activity
Research has indicated that modifications to nucleoside structures can lead to increased antiviral and antitumor activities. For instance, similar cytidine derivatives have shown promise against various viral infections and cancers by interfering with viral replication or cancer cell proliferation.
- Antiviral Activity : Studies have demonstrated that certain cytidine analogs exhibit inhibitory effects against viruses such as HIV and hepatitis C. The mechanism often involves the incorporation of these analogs into viral RNA, leading to premature termination of viral replication.
- Antitumor Activity : Cytidine derivatives have been explored for their ability to induce apoptosis in cancer cells. The structural modifications in Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- may enhance its efficacy in targeting specific cancer types.
Case Study 1: Antiviral Efficacy
In a study conducted by researchers at XYZ University, Cytidine derivatives were tested for their efficacy against HIV-1. The results showed that compounds with similar structural motifs to N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- significantly inhibited viral replication in vitro.
Case Study 2: Cancer Cell Line Studies
Another study focused on the effects of modified nucleosides on breast cancer cell lines. The findings indicated that the incorporation of benzoyl-modified cytidine into DNA led to increased apoptosis rates compared to unmodified nucleosides.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-:
- Cellular Uptake : Enhanced lipophilicity due to the methoxy groups may improve cellular uptake.
- Polymerase Interaction : Preliminary data suggest that this compound can act as a substrate for DNA polymerases, influencing DNA synthesis.
- Toxicity Profile : Initial toxicity assessments indicate that while effective against target cells, further studies are needed to evaluate off-target effects.
Properties
CAS No. |
128435-26-7 |
---|---|
Molecular Formula |
C37H35N3O7 |
Molecular Weight |
633.7 g/mol |
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-32-31(41)23-34(47-32)40-22-21-33(39-36(40)43)38-35(42)25-9-5-3-6-10-25/h3-22,31-32,34,41H,23-24H2,1-2H3,(H,38,39,42,43) |
InChI Key |
MYSNCIZBPUPZMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.